2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)methyl)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyrrolidine rings and a benzoate group. It is often used in the synthesis of novel antibody-drug conjugates and other bioconjugation applications .
Mechanism of Action
Target of Action
The primary targets of 3-(Maleimidomethyl)-benzoic acid-NHS ester, also known as 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)methyl)benzoate, are molecules containing primary amines and free sulfhydryl groups . These targets play crucial roles in various biochemical reactions, serving as the building blocks of proteins and other complex molecules.
Mode of Action
The compound interacts with its targets through a two-stage conjugation process. Initially, it couples with molecules containing primary amines by forming amide bonds, which are facilitated by the N-hydroxysuccinimide (NHS) ester group . The second coupling is specific for molecules containing free sulfhydryl groups, forming a stable thioether linkage via the maleimide group .
Biochemical Pathways
The compound affects various biochemical pathways by enabling the crosslinking of different biomolecules. This crosslinking can alter the structure and function of these molecules, leading to changes in the downstream effects of the pathways they are involved in .
Result of Action
The molecular and cellular effects of the compound’s action are diverse and depend on the specific molecules it crosslinks. For example, it can be used to create stable, maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . This can be useful in various applications, such as the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the efficiency of the compound’s reactions with amines and sulfhydryls . Moreover, the presence of other reactive groups in the environment can compete with the intended targets for reaction with the compound, potentially affecting its efficacy .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It contains an amine-reactive succinimidyl ester and a thiol-reactive maleimide group . The NHS ester can be attached to almost any primary or secondary amine group of proteins, peptides, or small molecule amines . The maleimide moiety provides easy attachment to proteins and peptides via SH-residues of cysteine and to other thiolated molecules .
Molecular Mechanism
At the molecular level, 3-(Maleimidomethyl)-benzoic acid-NHS ester exerts its effects through binding interactions with biomolecules. The NHS ester reacts with amino groups to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate typically involves the reaction of 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the succinimide ester group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in aqueous solutions with either hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the catalyst.
Major Products
Substitution Products: The major products of substitution reactions are amides or thioesters, depending on the nucleophile used.
Hydrolysis Products: The hydrolysis of the compound yields 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other bioconjugation reactions.
Biology: The compound is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is used in the development of antibody-drug conjugates for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar in its use for bioconjugation but contains a pyridyl disulfide group.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another bioconjugation reagent with a maleimide group for thiol-reactive crosslinking.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate is unique due to its dual pyrrolidine rings and benzoate structure, which provide specific reactivity and stability advantages in bioconjugation applications. Its ability to form stable covalent bonds with a variety of nucleophiles makes it a versatile tool in both research and industrial settings .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-4-5-13(20)17(12)9-10-2-1-3-11(8-10)16(23)24-18-14(21)6-7-15(18)22/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYCJAOVESERHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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